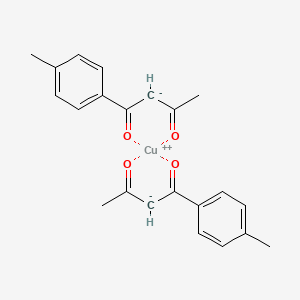
Copper;1-(4-methylphenyl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;1-(4-methylphenyl)butane-1,3-dione: is an organic compound known for its unique chemical properties and applications. It is a coordination complex where copper is bonded to 1-(4-methylphenyl)butane-1,3-dione, a diketone. This compound is often used in various scientific research fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;1-(4-methylphenyl)butane-1,3-dione typically involves the reaction of copper salts with 1-(4-methylphenyl)butane-1,3-dione. One common method includes the following steps:
Preparation of 1-(4-methylphenyl)butane-1,3-dione: This compound can be synthesized through the condensation reaction of acetophenone and ethyl acetate in the presence of a base.
Formation of the Copper Complex: The diketone is then reacted with a copper salt, such as copper(II) chloride, in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of 1-(4-methylphenyl)butane-1,3-dione are prepared using optimized reaction conditions to ensure high yield and purity.
Complex Formation: The diketone is then reacted with copper salts in industrial reactors, followed by purification steps to isolate the desired complex.
化学反応の分析
Copper;1-(4-methylphenyl)butane-1,3-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of copper oxides and other by-products.
Reduction: Reduction reactions can convert the copper(II) center to copper(I), altering the compound’s properties.
Substitution: The diketone ligands can be substituted with other ligands under specific conditions, leading to the formation of different copper complexes.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the reaction conditions and reagents used.
科学的研究の応用
Copper;1-(4-methylphenyl)butane-1,3-dione: has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism by which Copper;1-(4-methylphenyl)butane-1,3-dione exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can coordinate with various biological molecules, altering their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Copper;1-(4-methylphenyl)butane-1,3-dione: can be compared with other copper complexes, such as:
This compound: Similar in structure but with different ligands, leading to variations in reactivity and applications.
This compound: Another diketone complex with distinct properties and uses.
The uniqueness of This compound lies in its specific ligand structure, which imparts unique reactivity and stability, making it suitable for diverse applications.
特性
分子式 |
C22H22CuO4 |
|---|---|
分子量 |
414.0 g/mol |
IUPAC名 |
copper;1-(4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/2C11H11O2.Cu/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-7H,1-2H3;/q2*-1;+2 |
InChIキー |
QZRMAEJYZBYNFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
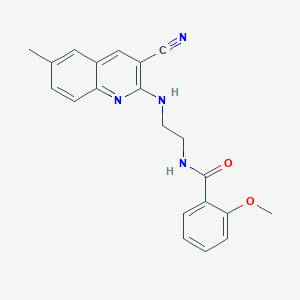
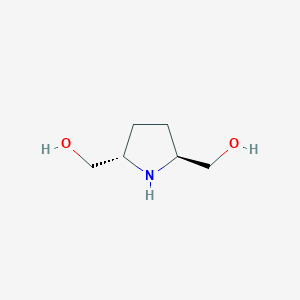


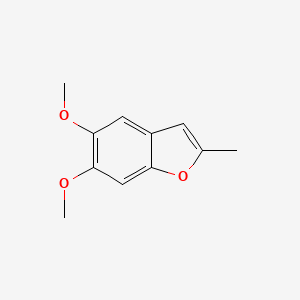
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
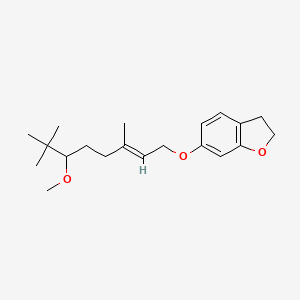
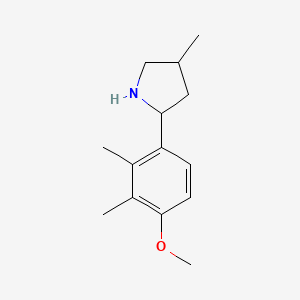

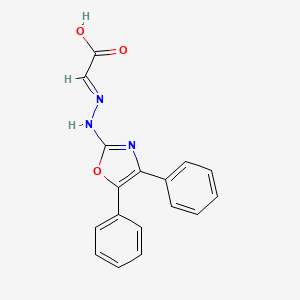
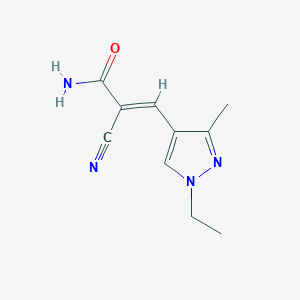
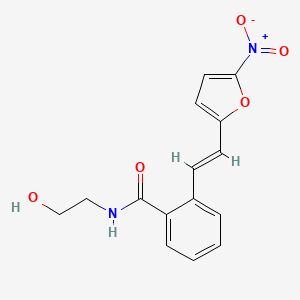
![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
